hCA VB-IN-1 Demonstrates >19-Fold Selectivity for hCA VB over the Closely Related Mitochondrial Isoform hCA VA
hCA VB-IN-1 inhibits hCA VB with a KI of 515.7 nM while showing negligible inhibition of hCA VA (KI >10,000 nM), resulting in a selectivity index of >19.4-fold for hCA VB over hCA VA. This dramatic selectivity is consistent across the N-aryl-N'-ureido-O-sulfamate series, as reported by Poli et al. [1] [2]. In contrast, clinically used CA inhibitors like topiramate and acetazolamide exhibit KI values in the 18-62 nM range against both isoforms with minimal discrimination [3].
| Evidence Dimension | Inhibitory potency (KI) and selectivity between hCA VB and hCA VA |
|---|---|
| Target Compound Data | KI (hCA VB) = 515.7 nM; KI (hCA VA) >10,000 nM |
| Comparator Or Baseline | Topiramate/Acetazolamide: KI (hCA VB) = 18-62 nM [3]; Compound 1b (PMC table): KI (hCA VB) = 141.3 nM [4] |
| Quantified Difference | Selectivity index for hCA VB over hCA VA: >19.4-fold for hCA VB-IN-1 vs. ~1-2-fold for topiramate/acetazolamide |
| Conditions | Stopped-flow CO2 hydrase assay at 20°C, pH 7.5 |
Why This Matters
This >19-fold selectivity enables researchers to specifically probe hCA VB function in mitochondrial metabolism without confounding inhibition of hCA VA, a level of discrimination not achievable with clinical CA inhibitors.
- [1] Poli G, Bozdag M, Berrino E, Angeli A, Tuccinardi T, Carta F, Supuran CT. N-aryl-N'-ureido-O-sulfamates as potent and selective inhibitors of hCA VB over hCA VA: Deciphering the binding mode of new potential agents in mitochondrial dysfunctions. Bioorg Chem. 2020;100:103896. View Source
- [2] PeptideDB. hCA VB-IN-1 Product Database Entry. Accessed 2026. View Source
- [3] Nishimori I, Vullo D, Innocenti A, Scozzafava A, Mastrolorenzo A, Supuran CT. Carbonic anhydrase inhibitors. The mitochondrial isozyme VB as a new target for sulfonamide and sulfamate inhibitors. J Med Chem. 2005;48(24):7860-7866. View Source
- [4] PMC Table 2. Inhibition Data of hCA I, hCA II, hCA VA, hCA VB, hCA VII, hCA IX, and hCA XII with Compounds 1b–3b, 5b–12b, 14b–20b, 4d, and 13e and the Standard Sulfonamide Inhibitor AAZ. ACS Med Chem Lett. 2020;11(5):815-822. View Source
